REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[C:12]([Sn](CCCC)(CCCC)CCCC)[CH:11]=[CH:10][C:9]=2[O:27][CH2:28][CH3:29])[N:5]=[C:4]([NH2:30])[N:3]=1.[I-:31].[Na+].[OH-].[Na+].CC1C=CC(S(NCl)(=O)=O)=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)C.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[C:12]([I:31])[CH:11]=[CH:10][C:9]=2[O:27][CH2:28][CH3:29])[N:5]=[C:4]([NH2:30])[N:3]=1 |f:1.2,3.4,6.7.8|
|
Name
|
4-chloro-6-(5-tributylstannyl-2-ethoxy-phenyl)pyrimidin-2-ylamine
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)C1=C(C=CC(=C1)[Sn](CCCC)(CCCC)CCCC)OCC)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)NCl
|
Name
|
sodium thiosulfate
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The orange solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×1 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative TLC
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C1=C(C=CC(=C1)I)OCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |